

Thalidomide-PEG2-C2-NH2 chemical structure and properties

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Compound of Interest

Compound Name: Thalidomide-PEG2-C2-NH2

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An In-depth Technical Guide to Thalidomide-PEG2-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Thalidomide-PEG2-C2-NH2**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical structure, physicochemical and biological properties, and its role in the targeted degradation of proteins. This guide also includes detailed experimental protocols and visualizations to facilitate its application in research and drug development.

Core Concepts: PROTACs and Cereblon-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's native ubiquitin-proteasome system (UPS) to tag a target protein for destruction.

A PROTAC molecule is comprised of three essential components:

A warhead: This ligand binds to the target protein of interest (POI).



- An E3 ligase ligand: This moiety recruits an E3 ubiquitin ligase.
- A linker: This connects the warhead and the E3 ligase ligand.

The formation of a POI-PROTAC-E3 ligase "ternary complex" is the critical initiating step in the PROTAC mechanism. This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most extensively recruited E3 ligases in PROTAC design due to the availability of well-characterized and potent small molecule ligands.

Thalidomide-PEG2-C2-NH2: A Key Cereblon Ligand

Thalidomide-PEG2-C2-NH2 is a synthetic, functionalized E3 ligase ligand-linker conjugate specifically designed for the assembly of PROTACs.

- Structure: It incorporates the thalidomide moiety, which serves as the CRBN-binding element. This is connected to a 2-unit polyethylene glycol (PEG2) linker, followed by a 2-carbon (C2) spacer, and terminates in a primary amine (-NH2) group.[1][2]
- Function: The thalidomide portion ensures the specific recruitment of the CRBN E3 ligase complex. The terminal primary amine provides a versatile chemical handle for conjugation to a warhead ligand for a protein of interest, thereby completing the PROTAC structure. The PEGylated linker enhances solubility and provides the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein and CRBN.

Chemical Structure and Properties

Below is the 2D chemical structure and a summary of the key physicochemical properties of **Thalidomide-PEG2-C2-NH2**.

Chemical Structure:

Table 1: Physicochemical Properties of Thalidomide-PEG2-C2-NH2

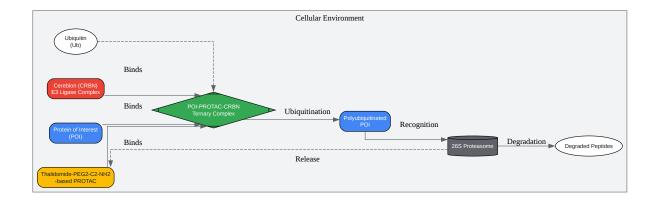


Property	Value	Reference
CAS Number	2093416-32-9	[1][3][4][5]
Molecular Formula	C19H24N4O6	[1][2][4][6]
Molecular Weight	404.42 g/mol	[1][2][4][5][6]
Appearance	Solid	
Solubility	TFA salt in DMSO: 100 mg/mL (192.89 mM)	[7]
Hydrochloride salt in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.5 mg/mL (5.67 mM)	[8]	
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[6]

Mechanism of Action: A Visual Guide

The mechanism of action for a PROTAC utilizing a thalidomide-based ligand like **Thalidomide-PEG2-C2-NH2** follows a catalytic cycle. The process begins with the formation of the ternary complex and culminates in the degradation of the target protein, freeing the PROTAC to engage another target molecule.





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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Thalidomide-PEG2-C2-NH2**-based PROTACs.

Western Blot for Target Protein Degradation

This protocol is for quantifying the reduction in the protein of interest (POI) levels following treatment with a PROTAC synthesized from **Thalidomide-PEG2-C2-NH2**.

Materials:

Cultured cells expressing the POI



- PROTAC compound (dissolved in DMSO)
- Vehicle control (e.g., DMSO)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody specific for the POI
- Primary antibody for a loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- ECL substrate and imaging system

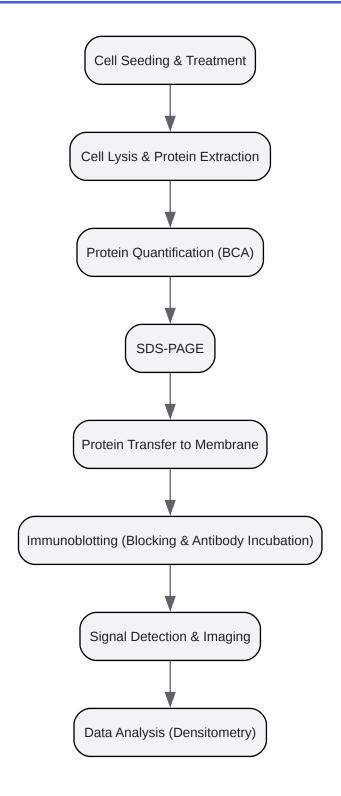
Procedure:

- Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight.
 Treat cells with increasing concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
- Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
- Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.



- Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- · Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour.
 - Incubate the membrane with the primary antibody for the POI overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply the ECL substrate and visualize the protein bands using an imaging system.
 - Strip the membrane and re-probe for a loading control.
 - Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.





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Caption: Experimental workflow for Western blot analysis.

In-Cell Cerebion Engagement Assay



This protocol is to confirm that the PROTAC engages with Cereblon within the cellular environment. A common method is a competition-based assay using a known CRBN ligand or a fluorescent tracer.

Materials:

- Cells expressing CRBN (e.g., HEK293T, MM.1S)
- PROTAC compound (synthesized with Thalidomide-PEG2-C2-NH2)
- A known CRBN binder as a positive control (e.g., Lenalidomide)
- A fluorescent tracer that binds to CRBN (e.g., BODIPY-lenalidomide) or a system like NanoBRET™
- Assay buffer
- Multi-well plates (e.g., 384-well)
- Plate reader capable of detecting the signal (e.g., fluorescence polarization, BRET)

Procedure:

- Cell Preparation: Prepare cells expressing the CRBN target. For NanoBRET assays, this
 would be cells expressing a NanoLuc®-CRBN fusion protein.
- Compound Preparation: Prepare serial dilutions of the PROTAC compound and the positive control.
- Assay Setup:
 - \circ Add the fluorescent tracer or NanoBRET[™] substrate to the cells in assay buffer.
 - Dispense the cell suspension into the wells of the multi-well plate.
 - Add the diluted PROTAC or control compounds to the wells.

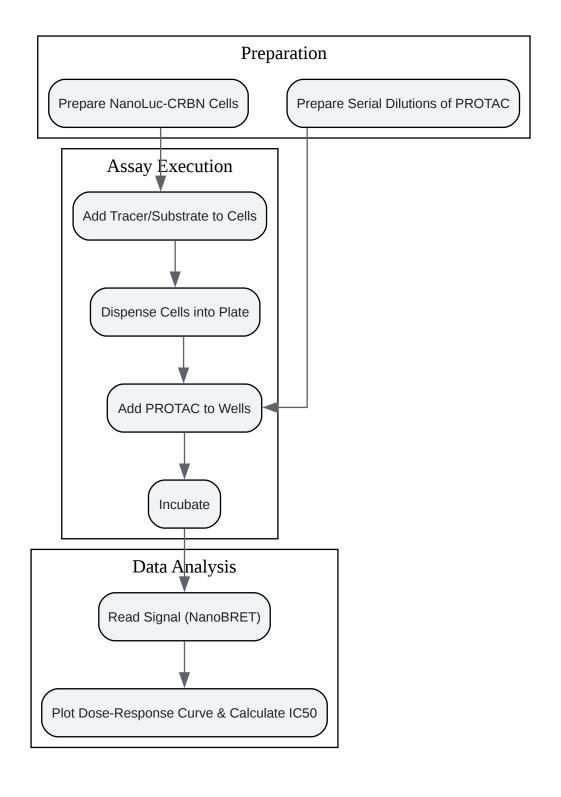






- Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours),
 protected from light.
- Signal Detection: Measure the signal (e.g., NanoBRET ratio, fluorescence polarization) using a plate reader.
- Data Analysis: Plot the signal against the compound concentration. Fit the data using a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer, indicating target engagement.





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Caption: Workflow for a NanoBRET-based CRBN engagement assay.

Conclusion



Thalidomide-PEG2-C2-NH2 is a valuable and versatile chemical tool for the development of PROTACs that recruit the E3 ligase Cereblon. Its well-defined structure, with a flexible PEG linker and a reactive amine handle, allows for the systematic design and synthesis of degraders against a wide range of protein targets. The experimental protocols provided in this guide offer a solid foundation for researchers to assess the efficacy and mechanism of action of their novel PROTAC molecules, ultimately advancing the field of targeted protein degradation.

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